

Application Notes and Protocols: Reaction Kinetics of Ethylcyclobutane Decomposition

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Compound of Interest

Compound Name: Ethylcyclobutane

Cat. No.: B8812579

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These application notes provide a comprehensive overview of the reaction kinetics and experimental protocols for the thermal decomposition of **ethylcyclobutane**. The information contained herein is intended to guide researchers in setting up and conducting kinetic studies, as well as in understanding the fundamental principles governing the unimolecular decomposition of this cycloalkane.

Introduction

The thermal decomposition of **ethylcyclobutane** is a classic example of a unimolecular reaction that proceeds through a biradical mechanism. Understanding the kinetics of this reaction is crucial for various fields, including combustion chemistry, petroleum processing, and the synthesis of specialty chemicals. The primary decomposition pathway involves the cleavage of the cyclobutane ring to yield ethylene and 1-butene. This process is a clean, first-order reaction, making it an excellent model system for studying unimolecular reaction rate theory.

Reaction Kinetics Data

The gas-phase thermal decomposition of **ethylcyclobutane** follows first-order kinetics. The rate of decomposition is dependent on temperature and can be described by the Arrhenius equation.

Rate Constants

The unimolecular decomposition of **ethylcyclobutane** into ethylene and 1-butene has been studied over a range of temperatures. The rate constants (k) at various temperatures are summarized in the table below.

Temperature (°C)	Temperature (K)	Rate Constant (k) x 10 ⁻⁴ (s ⁻¹)
404.1	677.25	1.26
415.6	688.75	2.30
423.0	696.15	3.75
431.4	704.55	7.70
439.7	712.85	12.0
447.8	720.95	17.0
455.7	728.85	25.6

Data sourced from studies on the pyrolysis of **ethylcyclobutane** in the gas phase.^[1]

Arrhenius Parameters

The temperature dependence of the rate constant is described by the Arrhenius equation:

$$k = A * \exp(-E_a / RT)$$

Where:

- k is the rate constant
- A is the pre-exponential factor
- E_a is the activation energy
- R is the universal gas constant (8.314 J/mol·K)

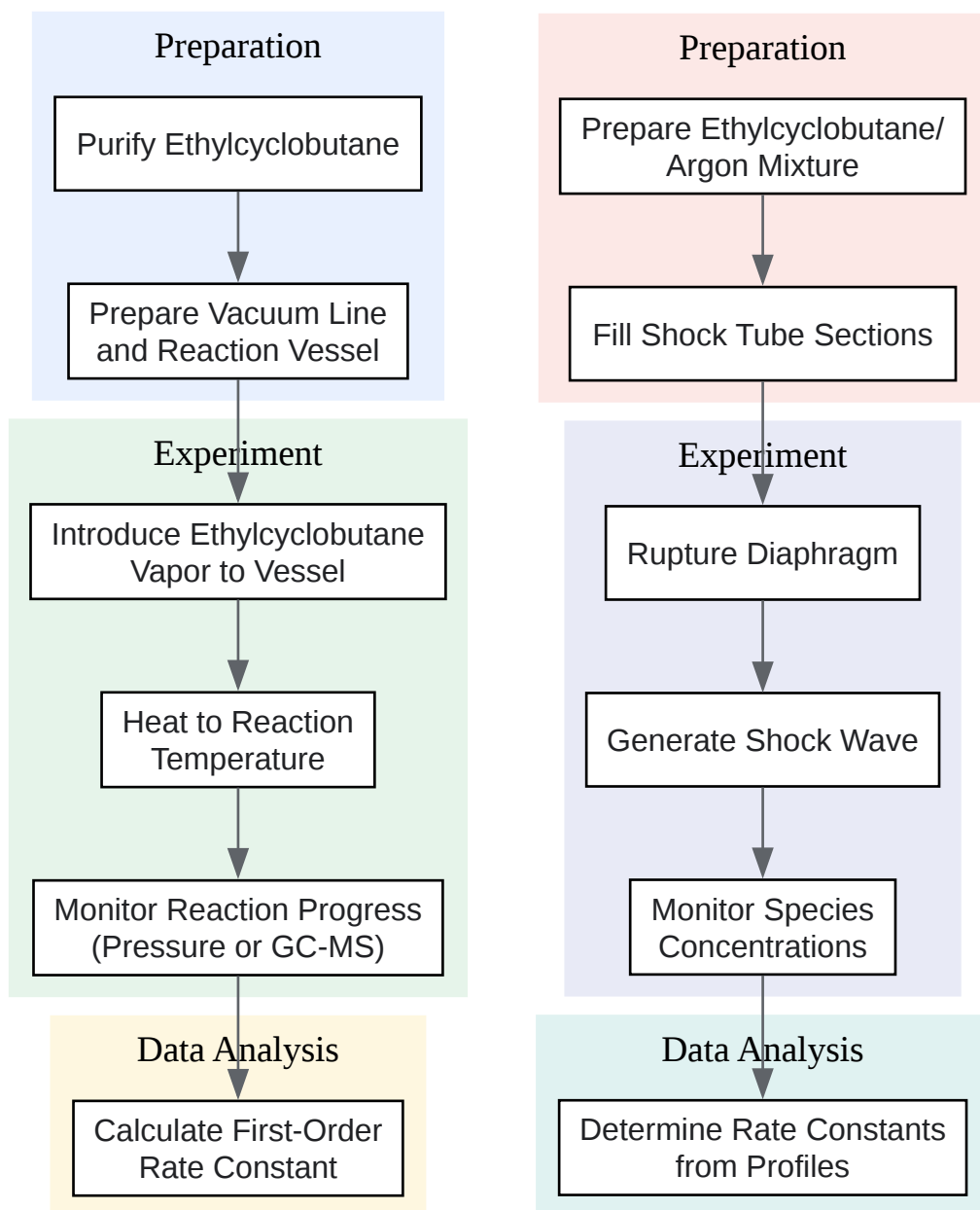
- T is the absolute temperature in Kelvin

For the decomposition of **ethylcyclobutane**, the Arrhenius parameters have been determined as:[1]

Parameter	Value
Pre-exponential Factor (A)	$3.6 \times 10^{15} \text{ s}^{-1}$
Activation Energy (Ea)	62.0 kcal/mol (259.4 kJ/mol)

Decomposition Pathway

The thermal decomposition of **ethylcyclobutane** proceeds through a concerted, non-radical pathway involving a biradical transition state. The primary products are ethylene and 1-butene.



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References

- 1. morechemistry.com [morechemistry.com]
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